molecular formula C16H16O2 B1338436 4-(4-Biphenylyl)butyric acid CAS No. 6057-60-9

4-(4-Biphenylyl)butyric acid

Cat. No. B1338436
CAS RN: 6057-60-9
M. Wt: 240.3 g/mol
InChI Key: XSFAQQLHYUBFKV-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)butyric acid is a chemical compound that is related to a family of biphenyl derivatives. These compounds are characterized by a biphenyl core structure, which consists of two benzene rings connected by a single bond, and various functional groups attached to this core. The specific compound of interest, 4-(4-Biphenylyl)butyric acid, is not directly mentioned in the provided papers, but its structural relatives are extensively studied for their chemical and physical properties, as well as their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of biphenyl derivatives is a topic of interest in several studies. For instance, the synthesis of 4,4'-biphenyldicarboxylic acid is achieved using biphenyl as a starting material through a series of reactions including chloromethylation, chlorination, and hydrolyzation, with a total yield of 48% and a purity of 99.2% . Another method for synthesizing 4,4'-biphenyldicarboxylic acid starts with 4-aminobenzoic acid and yields 82% of the product, which is characterized by elementary analysis, IR, and NMR spectra . These methods highlight the versatility and efficiency of different synthetic routes for biphenyl derivatives.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is crucial for their properties and applications. The crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) has been determined, revealing that molecules with two different conformations are present in the unit cell, with the main conformational difference being the dihedral angle between the planes of the phenyl rings . Similarly, the structure of biphenyl-4,4'-diacetic acid (H2bpda) is characterized by intermolecular O-H...O hydrogen bonding between carboxylic groups of adjacent molecules, which is evident in the vibrational spectra .

Chemical Reactions Analysis

The reactivity of biphenyl derivatives is another area of interest. For example, 4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid undergoes protonation, which leads to significant changes in its electronic spectra, particularly in acidic solutions or when exposed to HCl vapor . This reactivity is not only of theoretical interest but also has practical implications for the development of pH sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The thermal characteristics of biphenyl-4,4'-diacetic acid show considerable thermal stability, which is an important property for materials used in high-temperature applications . The crystal structure analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl provides insights into the molecule's stability and reactivity, with the HOMO-LUMO energy gap indicating that the molecule is soft and highly reactive .

Scientific Research Applications

Butyric Acid: A Key Component in Diverse Industries

Butyric acid, including its derivatives like 4-(4-Biphenylyl)butyric acid, plays a crucial role in various industries. It's a significant C4 organic acid primarily produced via chemosynthesis from petroleum-based feedstocks. However, its fermentative production from renewable sources is gaining attention due to the increasing demand for green products. This shift towards bio-based production methods is evident in food, pharmaceuticals, animal feed supplements, and cosmetics industries. Recent studies highlight strategies for improving microbial butyric acid production, emphasizing strain engineering and novel fermentation processes (Jiang et al., 2018).

Advances in Production Techniques

Advancements in the production of butyric acid are notable, especially using microbial fermentation as an alternative method. Traditional fermentation processes have been less economically competitive compared to chemical synthesis. Therefore, developing cost-effective methods using inexpensive feedstock and enhancing production efficiency are crucial. Recent strategies involve bioprocess techniques and metabolic engineering, aimed at optimizing yield and productivity. This approach is central to making microbial fermentation a viable alternative for butyric acid production (Luo et al., 2018).

Application in Medical Imaging

A novel application of 4-(4-Biphenylyl)butyric acid derivatives is in medical imaging, specifically in single-photon emission computed tomography (SPECT). Studies have explored the use of radioiodinated 4-(p-iodophenyl)butyric acid for imaging blood pools, tumors, and lymph nodes. This derivative shows promising pharmacokinetic properties, making it a potential candidate for advanced diagnostic procedures (Wen et al., 2019).

Butyric Acid in Cell Differentiation and Cancer Research

Butyric acid is also recognized for its potent effects in inducing erythroid differentiation in cultured erythroleukemic cells. It stands out for its effectiveness at much lower concentrations compared to other inducing agents. This unique property of butyric acid is being considered for its potential applications in cancer research and therapy (Leder & Leder, 1975).

Safety And Hazards

The safety data sheet for 4-(4-Biphenylyl)butyric acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFAQQLHYUBFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456672
Record name 4-(4-BIPHENYLYL)BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Biphenylyl)butyric acid

CAS RN

6057-60-9
Record name [1,1′-Biphenyl]-4-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6057-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-BIPHENYLYL)BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above (5.71 g, 10.8 mmol) in 67 ml THF/17 ml water cooled to 0° C. was added a mixture 8.8 ml of 30% H2O2 43.3 mmol of LiOH. The solution was evaporated after 1.5 h, and the resulting material acidified with 10% citric acid. The organic material was extracted with ethyl acetate, washed with water and brine and dried over MgSO4. Filtration and removal of solvent gave a slurry containing the oxazolidinone and crude acid. Addition of ether and a seed crystal of S-4-(phenylmethyl)oxazolidinone followed by cooling to -20, gave a solid precipitate which was removed by filtration. The product acid was further purified by making a dicylohexylamine salt and recrystalizing from ether. The acid was then free based using 5% KHSO4 to give the acid as a crystailne product that could be used without further purification in the next step.
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Synthesis routes and methods II

Procedure details

A solution of ethyl 4-(4-phenylphenyl)butanoate (21.0 g) and potassium hydroxide (9.65 g) in ethanol (50 ml) and water (50 ml) was heated under reflux for 2 hours. The resulting mixture was allowed to cool, diluted with water (150 ml), washed with ether (x2), acidified with concentrated hydrochloric acid, and extracted with ether. The extracts were washed with water, dried and concentrated to give crude 4-(4-phenylphenyl)butanoic acid [(3), 18.28 g] as a white solid, m.p. 111°-113° C. (D. H. Hey and R. Wilkinson, J. Chem. Soc., 1940, 1030, give a m.p. of 118°-119° C. for this acid).
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21 g
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50 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Wulff, U Schröder, W Schmidt - … Chemie International Edition …, 1979 - Wiley Online Library
Acyl ortho esters such as (1)—postulated as intermediates in neighboring group reactions—have now been produced by a directed synthesis. These highly reactive compound could be …
SS Farn, YB Lai, KF Hua, HP Chen, TY Yu, SN Lo… - Molecules, 2022 - mdpi.com
A small fenbufen library comprising 18 compounds was prepared via Suzuki Miyara coupling. The five-step preparations deliver 9–17% biphenyl compounds in total yield. These …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
U Schmidt, D Heermann - Angewandte Chemie International …, 1979 - Wiley Online Library
Transformation of long-chain ω-hydroxy acids into the macrolactone can be accomplished with the title compound. The disulfied derived therefrom is esterified with the acid to give (1); …
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

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